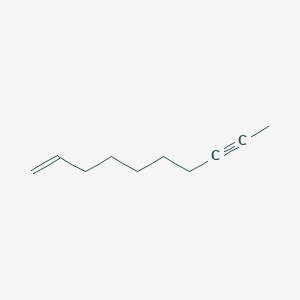
Dec-1-EN-8-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-1-EN-8-yne, also known as 1-Decyne, is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its structure. This compound is a colorless liquid at room temperature and is used as a model substrate in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Decyne can be synthesized through the alkylation of acetylide anions. This method involves the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂), followed by the reaction with an alkyl halide. For example, hex-1-yne can be treated with NaNH₂ and then with 1-bromobutane to yield dec-5-yne .
Industrial Production Methods
Industrial production of 1-Decyne typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Decyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Decyne in the presence of a platinum catalyst results in the formation of decane.
Substitution: It can participate in nucleophilic substitution reactions where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a platinum or palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH₂) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Decane.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
1-Decyne is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Wirkmechanismus
The mechanism of action of 1-Decyne in various reactions involves the formation of reactive intermediates such as acetylide anions and metal carbenes. In enyne metathesis reactions, for example, the compound undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes. The reaction mechanism involves the formation of a metallacyclobutene intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition .
Vergleich Mit ähnlichen Verbindungen
1-Decyne can be compared with other terminal alkynes such as:
1-Octyne (C₈H₁₄): Similar in structure but with a shorter carbon chain.
1-Nonyne (C₉H₁₆): One carbon shorter than 1-Decyne.
1-Undecyne (C₁₁H₂₀): One carbon longer than 1-Decyne
Uniqueness
1-Decyne is unique due to its specific reactivity and the ability to form a wide range of products through various chemical reactions. Its terminal alkyne structure makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
646057-35-4 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
dec-1-en-8-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,5,7-10H2,2H3 |
InChI-Schlüssel |
ZWVKIRMIIIHUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


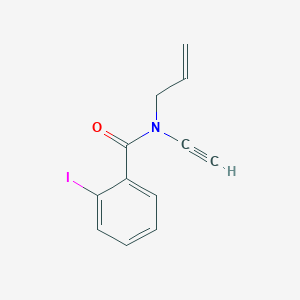

![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
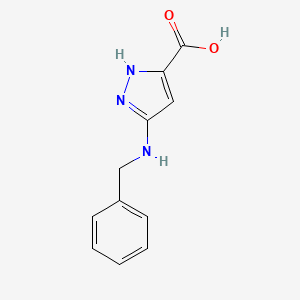
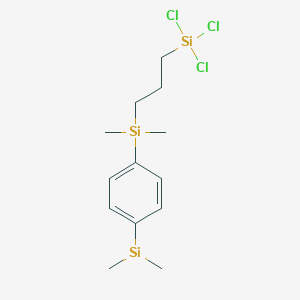

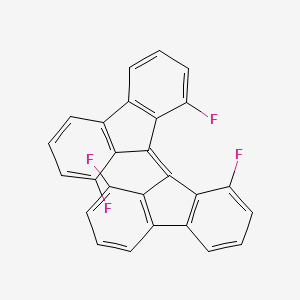
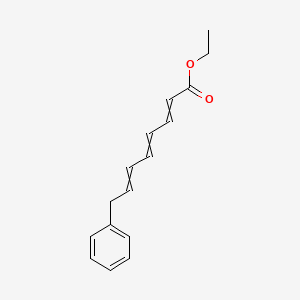
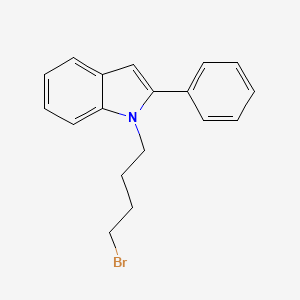
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)
